

Aprutumab Ixadotin: A Technical Overview of Preclinical Efficacy in Gastric Cancer Models

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

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Introduction

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers overexpressing the Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a detailed technical guide on the preclinical evaluation of **aprutumab ixadotin** in various gastric cancer models, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action. While the clinical development of **aprutumab ixadotin** was terminated early due to tolerability issues in a phase I trial, the preclinical data offers valuable insights into the potential of targeting FGFR2 in gastric cancer.^{[1][2][3]}

Core Components and Mechanism of Action

Aprutumab ixadotin is comprised of three key components:

- A fully human monoclonal antibody: This antibody specifically targets and binds to the extracellular domain of FGFR2.
- A potent cytotoxic payload: An auristatin derivative, which is a microtubule-disrupting agent.
- A stable linker: This linker connects the antibody to the cytotoxic payload, ensuring its delivery to the target cancer cells.

The mechanism of action begins with the binding of the antibody component of **aprutumab ixadotin** to FGFR2 on the surface of gastric cancer cells. This binding triggers the internalization of the ADC into the cell. Once inside, the linker is cleaved, releasing the auristatin payload. The released payload then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Quantitative In Vitro Efficacy

The in vitro potency of **aprutumab ixadotin** has been evaluated in a panel of cancer cell lines, including those of gastric origin. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the potent and selective activity of the ADC in FGFR2-positive cells.

Cell Line	Cancer Type	FGFR2 Status	Aprutumab Ixadotin IC ₅₀ (nM)
SNU-16	Gastric Cancer	Positive	0.097 - 0.83[4]
MFM-223	Breast Cancer	Positive	Low nM to sub-nM
NCI-H716	Colorectal Cancer	Positive	Low nM to sub-nM
MDA-MB-231	Breast Cancer	Negative	Inactive
HEK-293	Embryonic Kidney	Negative	Inactive
BaF/3	Pro-B	Negative	Inactive

Quantitative In Vivo Efficacy

The anti-tumor activity of **aprutumab ixadotin** has been demonstrated in various xenograft models of gastric cancer, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models

Model	Cancer Type	Treatment	Dosage	Outcome
SNU-16	Gastric Cancer	Aprutumab Ixadotin	5 mg/kg	Significant tumor growth inhibition[4]
SNU-16	Gastric Cancer	Aprutumab Ixadotin	7.5 mg/kg	Partial tumor regression[4]

Patient-Derived Xenograft (PDX) Models

Model	Cancer Type	Treatment	Outcome
GC10-0608	Gastric Cancer	Aprutumab Ixadotin	Efficacious

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of **aprutumab ixadotin** on the viability of gastric cancer cell lines.

Materials:

- Gastric cancer cell lines (e.g., SNU-16)
- Complete cell culture medium
- **Aprutumab ixadotin**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **aprutumab ixadotin** and a vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the concentration of **aprutumab ixadotin**.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis induced by **aprutumab ixadotin**.

Materials:

- Gastric cancer cell lines
- Complete cell culture medium
- **Aprutumab ixadotin**
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Flow cytometer

Procedure:

- Culture gastric cancer cells and treat them with **aprutumab ixadotin** at various concentrations for a defined time.

- Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Resuspend the cells in the binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells using a flow cytometer.
 - Annexin V-positive, PI-negative cells are considered early apoptotic.
 - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of **aprutumab ixadotin**.

Animal Models:

- Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

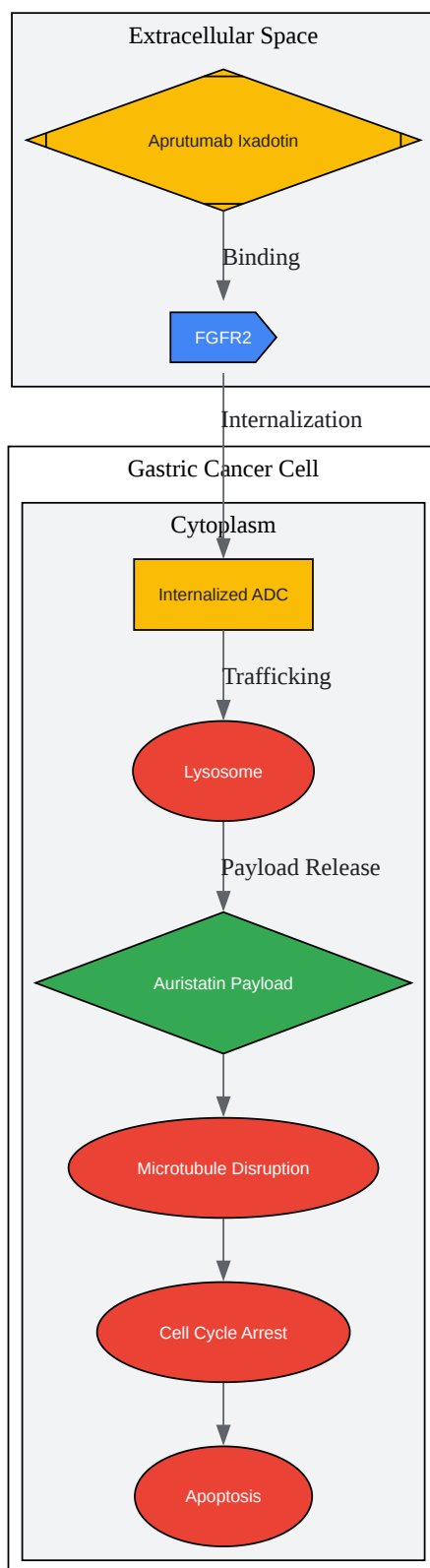
Procedure:

- Tumor Implantation:
 - For CDX models, subcutaneously inject a suspension of gastric cancer cells (e.g., SNU-16) mixed with Matrigel into the flank of the mice.
 - For PDX models, surgically implant a small fragment of a patient's gastric tumor into the flank of the mice.
- Tumor Growth Monitoring:
 - Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment:

- Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Administer **aprutumab ixadotin** intravenously at the specified doses and schedule. The control group receives a vehicle control.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

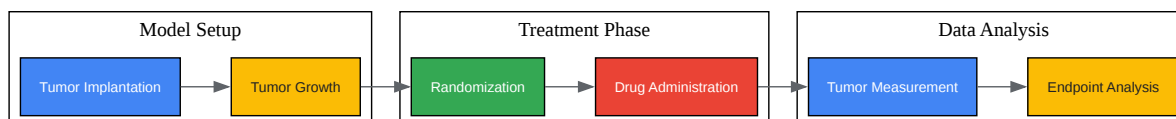
Signaling Pathway of Aprutumab Ixadotin



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Caption: Mechanism of action of **Aprutumab Ixadotin** in gastric cancer cells.

Experimental Workflow for In Vivo Studies



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Caption: General workflow for preclinical in vivo efficacy studies.

Conclusion

The preclinical data for **aprutumab ixadotin** in gastric cancer models demonstrates a potent and selective anti-tumor activity driven by its specific targeting of FGFR2. The in vitro and in vivo studies highlight its ability to inhibit the growth of FGFR2-positive gastric cancer cells and tumors. While clinical progression was halted, the information gathered from these preclinical evaluations provides a strong rationale for the continued exploration of FGFR2 as a therapeutic target in gastric cancer and underscores the potential of ADCs in this indication. The detailed protocols and data presented in this guide can serve as a valuable resource for researchers in the field of oncology and drug development.

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